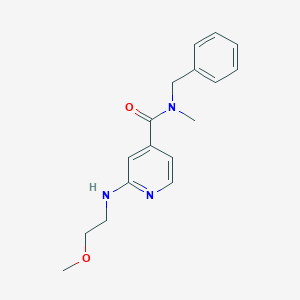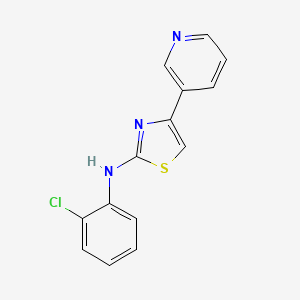
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, also known as MMPIP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmission in the central nervous system (CNS).
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons in the CNS. By blocking the activity of mGluR7, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can modulate the release of various neurotransmitters, including glutamate and GABA. This modulation can have a significant impact on the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can have significant biochemical and physiological effects on the CNS. N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can modulate the release of various neurotransmitters, including glutamate and GABA, which can have a significant impact on the regulation of mood, cognition, and behavior. Additionally, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have neuroprotective effects and can reduce the damage caused by various CNS disorders, including stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its selectivity for the mGluR7 receptor and its ability to modulate the release of various neurotransmitters. However, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, including the development of more potent and selective mGluR7 antagonists, the investigation of its therapeutic potential in various CNS disorders, and the exploration of its potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide and its potential limitations and side effects.
Conclusion
In conclusion, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in various CNS disorders. N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective antagonist of the mGluR7 receptor and can modulate the release of various neurotransmitters, including glutamate and GABA. While N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its selectivity and ability to modulate neurotransmitter release, further research is needed to fully understand its mechanism of action and potential limitations and side effects.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the reaction of 2-bromo-5-methylphenol with 2-(4-morpholinyl) pyridine-4-carboxylic acid to form N-(2-hydroxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide. This intermediate compound is then reacted with methoxyacetyl chloride to form N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, and schizophrenia. Studies have shown that N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can modulate the release of neurotransmitters, such as glutamate and GABA, in the CNS, which can have a significant impact on the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-3-4-17(23-2)15(11-13)20-18(22)16-12-14(5-6-19-16)21-7-9-24-10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODXLFJYRGCYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)


![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)




![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)